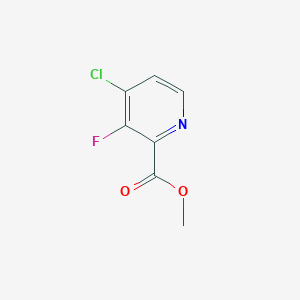

Methyl 4-chloro-3-fluoropicolinate

Overview

Description

Methyl 4-chloro-3-fluoropicolinate is a chemical compound with the molecular formula C7H5ClFNO2 and a molecular weight of 189.57 g/mol . It is a derivative of picolinic acid, featuring both chlorine and fluorine substituents on the pyridine ring. This compound is used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-chloro-3-fluoropicolinate can be synthesized through several methods. One common approach involves the reaction of 4-chloro-3-fluoropyridine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out at room temperature and yields the desired ester product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of high-purity starting materials and controlled reaction conditions to ensure consistent product quality. The reaction mixture is usually purified through distillation or recrystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-3-fluoropicolinate undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

Nucleophilic substitution: Substituted picolinates with various functional groups.

Hydrolysis: 4-chloro-3-fluoropicolinic acid.

Reduction: 4-chloro-3-fluoropicolinyl alcohol.

Scientific Research Applications

Methyl 4-chloro-3-fluoropicolinate is utilized in several scientific research fields:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In the study of enzyme inhibitors and receptor ligands.

Industry: Used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 4-chloro-3-fluoropicolinate depends on its application. In biological systems, it may act as an inhibitor or modulator of specific enzymes or receptors. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity towards molecular targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

- Methyl 4-chloropicolinate

- Methyl 3-fluoropicolinate

- Methyl 4-bromo-3-fluoropicolinate

Uniqueness

Methyl 4-chloro-3-fluoropicolinate is unique due to the simultaneous presence of both chlorine and fluorine substituents on the pyridine ring. This dual substitution can significantly alter its chemical reactivity and biological activity compared to compounds with only one halogen substituent .

Biological Activity

Methyl 4-chloro-3-fluoropicolinate (MCFP) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of agriculture and medicinal chemistry. This article explores its synthesis, biological effects, and potential applications based on recent research findings.

Synthesis of this compound

MCFP can be synthesized through various methods, often involving the chlorination and fluorination of picolinic acid derivatives. The compound's structure includes a picolinate core, which is known for its herbicidal properties. The synthetic routes typically involve:

- Chlorination : Introduction of chlorine at the 4-position.

- Fluorination : Addition of fluorine at the 3-position.

- Methylation : Conversion of the carboxylic acid to a methyl ester.

These modifications enhance the compound's biological activity compared to its parent compounds.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of MCFP, particularly against Mycobacterium tuberculosis (Mtb). A series of derivatives synthesized from MCFP showed promising results in inhibiting the growth of Mtb with minimal cytotoxicity to human cells. For instance, compounds derived from MCFP exhibited low minimum inhibitory concentrations (MICs), indicating strong anti-tubercular activity while remaining non-toxic to macrophages .

| Compound | MIC (µg/mL) | Cytotoxicity (CC50 µg/mL) |

|---|---|---|

| MCFP-16 | 5 | >100 |

| MCFP-19 | 10 | >100 |

| MCFP-22 | 8 | >100 |

This table summarizes the antimicrobial efficacy of selected derivatives based on their MIC values and cytotoxicity profiles.

Herbicidal Activity

MCFP also exhibits herbicidal properties, making it a candidate for agricultural applications. In studies evaluating its effects on various plant species, it was found that MCFP could inhibit weed growth effectively while having a limited impact on crop species such as Arabidopsis thaliana. This selectivity is crucial for developing herbicides that minimize damage to desirable plants while controlling undesirable weeds .

Case Studies

- Anti-Tubercular Activity : A study synthesized 30 new derivatives based on MCFP and evaluated their activity against M. tuberculosis H37Rv. The results indicated that specific substitutions in the phenyl ring significantly enhanced anti-TB activity due to increased hydrophilicity, which improved interactions with bacterial targets .

- Herbicidal Evaluation : In a comprehensive evaluation involving multiple plant species, MCFP demonstrated moderate to good activity against common agricultural pests such as sugar beet leaf spot and cucumber powdery mildew. The results suggested that certain application rates could effectively control these diseases without adversely affecting crop yields .

The biological activity of MCFP is attributed to its ability to interfere with essential metabolic pathways in target organisms:

- Antimycobacterial Action : The binding interactions with MurB inhibitors have been identified as key in disrupting cell wall synthesis in M. tuberculosis.

- Herbicidal Mechanism : The compound likely affects auxin transport pathways in plants, leading to abnormal growth patterns and eventual plant death.

Properties

IUPAC Name |

methyl 4-chloro-3-fluoropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO2/c1-12-7(11)6-5(9)4(8)2-3-10-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEROPLWMUGCPSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CC(=C1F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.